1-(3-Methylthiophen-2-yl)cyclopropan-1-ol
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Overview
Description
1-(3-Methylthiophen-2-yl)cyclopropan-1-ol is a compound that features a cyclopropane ring substituted with a 3-methylthiophene group and a hydroxyl group. This compound is part of the thiophene family, which is known for its diverse applications in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylthiophen-2-yl)cyclopropan-1-ol typically involves the cyclopropanation of a suitable thiophene derivative. One common method is the reaction of 3-methylthiophene with a cyclopropanating agent such as diazomethane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of bulk chemicals and optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification through distillation or recrystallization to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methylthiophen-2-yl)cyclopropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used.
Major Products:
Oxidation: 1-(3-Methylthiophen-2-yl)cyclopropanone.
Reduction: 1-(3-Methylthiophen-2-yl)cyclopropane.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
1-(3-Methylthiophen-2-yl)cyclopropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in various disease models.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(3-Methylthiophen-2-yl)cyclopropan-1-ol involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to changes in cellular pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
2-(3-Methylthiophen-2-yl)ethan-1-ol: Similar structure but with an ethyl chain instead of a cyclopropane ring.
1-(3-Methylthiophen-2-yl)ethanol: Similar structure but with an ethanol group instead of a cyclopropane ring.
Uniqueness: 1-(3-Methylthiophen-2-yl)cyclopropan-1-ol is unique due to its cyclopropane ring, which imparts specific chemical and physical properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it distinct from other similar compounds .
Properties
Molecular Formula |
C8H10OS |
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Molecular Weight |
154.23 g/mol |
IUPAC Name |
1-(3-methylthiophen-2-yl)cyclopropan-1-ol |
InChI |
InChI=1S/C8H10OS/c1-6-2-5-10-7(6)8(9)3-4-8/h2,5,9H,3-4H2,1H3 |
InChI Key |
ITTVUCQZCDJQNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C2(CC2)O |
Origin of Product |
United States |
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